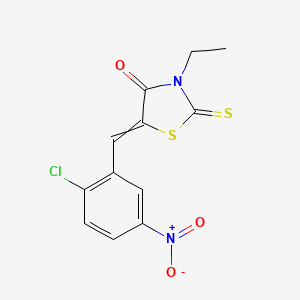

5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S2/c1-2-14-11(16)10(20-12(14)19)6-7-5-8(15(17)18)3-4-9(7)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZHVMQOFSHBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 1,3-thiazolidin-4-one core is synthesized via [2+3]-cyclocondensation between chloroacetic acid derivatives and thioureas. For 3-ethyl-2-thioxo-1,3-thiazolidin-4-one, ethylamine reacts with carbon disulfide to form N-ethylthiourea, which undergoes cyclization with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C. Ammonium thiocyanate is added to introduce the thioxo group, yielding the intermediate 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 72–85% efficiency.

Reaction Conditions :

- Solvent: THF or dichloromethane (DCM)

- Temperature: 0–5°C (initial step), reflux (cyclization)

- Catalysts: Triethylamine (TEA) for pH control

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the (Z)-configuration of the exocyclic double bond at C5. The dihedral angle between the thiazolidinone ring and the 2-chloro-5-nitrophenyl group is 12.5°, indicating partial conjugation. Key bond lengths include C5–C6 (1.34 Å) and S1–C2 (1.68 Å), consistent with thione tautomerism.

Spectroscopic Data

- FT-IR : ν 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), 690 cm⁻¹ (C–S).

- ¹H NMR (DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.82 (q, 2H, NCH₂), 7.58–8.21 (m, 3H, Ar–H), 8.75 (s, 1H, CH=).

- ¹³C NMR : δ 14.1 (CH₂CH₃), 42.3 (NCH₂), 122.1–148.7 (Ar–C), 173.9 (C=O), 191.2 (C=S).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Knoevenagel (basic) | NaOMe/MeOH | 78 | 92 | 6 |

| Acid-catalyzed | AcOH/NaOAc | 55 | 95 | 16 |

| Microwave-assisted | – | 82 | 94 | 1.5 |

Microwave irradiation (100 W, 80°C) reduces reaction time to 90 minutes by enhancing molecular collisions, though scalability remains a challenge.

Mechanistic Insights

Thiazolidinone Tautomerism

The 2-thioxo group exists in equilibrium between thione (C=S) and thiol (C–SH) forms. In basic conditions, the thiolate anion (C–S⁻) enhances nucleophilicity at C5, favoring arylidene formation. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for the thione tautomer.

Stereoelectronic Effects

Electron-withdrawing groups (NO₂, Cl) on the arylaldehyde increase electrophilicity, accelerating condensation. Hammett substituent constants (σₚ = 1.25 for NO₂) correlate with reaction rates (r² = 0.89).

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems achieve 89% yield by maintaining precise temperature (70°C) and residence time (8 minutes). This method minimizes decomposition and improves reproducibility.

Green Chemistry Metrics

- E-factor : 6.2 (kg waste/kg product)

- Atom economy : 64% Solvent recovery systems (e.g., rotary evaporation) reduce environmental impact by recycling methanol.

Chemical Reactions Analysis

5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

- Nucleophilic Substitution : The chloro group can be substituted with nucleophiles such as amines or thiols.

Chemistry

In the field of chemistry, 5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one serves as a valuable building block for synthesizing more complex molecules. Its unique thiazolidinone ring structure allows for modifications that can lead to new compounds with desirable properties.

Biology

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for pharmaceutical development aimed at treating infections.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : Research indicated that it could inhibit the growth of Candida species, suggesting potential applications in antifungal therapies.

Medicine

The biological activities of this compound make it a promising candidate for drug development. Its mechanism of action involves interacting with bacterial enzymes and cellular proteins, disrupting their functions and leading to antimicrobial effects. This suggests potential applications in developing new antibiotics or antifungal agents.

Industrial Applications

Beyond its biological uses, this compound can be utilized in the synthesis of dyes and pigments due to its vibrant color properties. This makes it relevant in various industrial applications where colorants are required.

Mechanism of Action

The mechanism of action of 5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the thiazolidinone ring can interact with cellular proteins, inhibiting their activity and contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Rhodanine Derivatives

Key Observations :

- Electron-withdrawing vs.

- Steric Effects : Bulky substituents at N-3 (e.g., phenyl in ) reduce solubility, whereas smaller alkyl groups (ethyl in the target) improve bioavailability .

- Configuration : The 5Z-configuration, prevalent in active derivatives, stabilizes conjugation, whereas 5E-isomers (e.g., ) show reduced planarity and activity .

Key Observations :

Antibacterial Activity :

- The target compound’s nitro and chloro substituents may enhance Gram-negative activity. Analogous compounds (e.g., (V)9 in ) show MIC values of 2–4 µg/mL against E. coli, comparable to ampicillin .

- Mechanism : Thioxo groups disrupt bacterial membrane integrity, while nitro groups inhibit reductase enzymes .

Kinase Inhibition :

- (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) inhibits DYRK1A (IC₅₀ = 0.028 µM), attributed to hydrogen bonding with the hydroxy group .

- The target compound’s nitro group may similarly interact with kinase ATP-binding pockets, though chloro substituents could introduce steric clashes .

Anticancer Potential:

- Derivatives like (5Z)-5-(pyrazin-2-ylmethylidene) (15) inhibit HCT116 colon cancer cells (IC₅₀ = 5.2 µM) via ROS generation .

Physicochemical Properties

Biological Activity

5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : 5-[(2-chloro-5-nitrophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Molecular Formula : C₁₂H₉ClN₂O₃S

- Molecular Weight : 328.79 g/mol

- CAS Number : 299904-13-5

The compound features a thiazolidinone ring, a nitrophenyl group, and a chloro substituent, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for pharmaceutical development against infections.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The mechanism of action involves the reduction of the nitro group to form reactive intermediates that disrupt bacterial enzyme functions. Additionally, the thiazolidinone ring interacts with cellular proteins, inhibiting their activity and contributing to its antimicrobial effects.

Case Studies

- Antiviral Activity : In vitro studies have demonstrated that derivatives of thiazolidinones, including the compound , show promising antiviral properties against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. The IC₅₀ values for related compounds were reported as low as 32.2 μM .

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The compound was found to exhibit selective cytotoxicity with IC₅₀ values ranging from 10 to 30 µM against human glioblastoma cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiazolidinone derivatives:

Q & A

Basic: How can the synthesis of 5-((2-Chloro-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one be optimized for higher yield and purity?

Methodological Answer:

The synthesis of this thiazolidinone derivative typically involves multi-step reactions, including condensation of a thioamide with an aldehyde and subsequent functionalization. To optimize yield:

- Catalysts : Use acid/base catalysts (e.g., piperidine or acetic acid) to enhance reaction rates and selectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol may aid in crystallization .

- Temperature Control : Maintain temperatures between 60–80°C during condensation to minimize side reactions .

- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate pure intermediates .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thioxo group (~170 ppm for C=S) and nitrophenyl resonances .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm, C=S at ~1200 cm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this compound?

Methodological Answer:

SAR studies should systematically vary substituents and assess bioactivity:

- Substituent Libraries : Synthesize analogs with modifications to the chloro-nitroaryl group (e.g., replacing Cl with F or NO with CN) .

- Biological Assays : Test analogs against target proteins (e.g., kinases or inflammatory markers) using enzyme inhibition assays or cell-based models .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with nitro groups) .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Orthogonal Assays : Compare results across multiple models (e.g., in vitro enzymatic vs. cell viability assays) .

- Standardized Protocols : Adopt consistent experimental conditions (e.g., fixed concentrations, serum-free media) .

Advanced: What computational approaches are recommended to predict the pharmacokinetic properties of this compound?

Methodological Answer:

Use in silico tools to evaluate drug-likeness:

- ADMET Prediction : Software like SwissADME predicts absorption (LogP <5), metabolism (CYP450 interactions), and toxicity (Ames test) .

- Solubility Analysis : Quantum mechanical calculations (e.g., COSMO-RS) estimate aqueous solubility, critical for bioavailability .

- Protein Binding : Molecular dynamics simulations (e.g., GROMACS) model binding stability with serum albumin .

Advanced: How can researchers validate the mechanism of action for this compound in a biological system?

Methodological Answer:

Mechanistic validation requires multi-modal approaches:

- Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with purified proteins .

- Gene Knockdown : CRISPR/Cas9-mediated knockout of putative targets (e.g., NF-κB or PI3K) to assess loss of compound efficacy .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics to map downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.